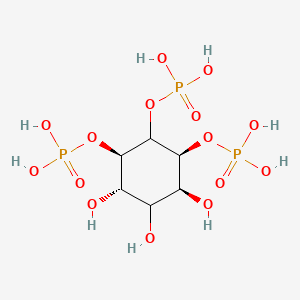
Inositol 3,4,5-trisphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Inositol 3,4,5-trisphosphate, also known as this compound, is a useful research compound. Its molecular formula is C6H15O15P3 and its molecular weight is 420.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Role in Calcium Signaling
Inositol 3,4,5-trisphosphate is primarily known for its function in calcium signaling pathways. It is produced from phosphatidylinositol 4,5-bisphosphate by the action of phospholipase C (PLC), leading to the release of calcium ions from the endoplasmic reticulum into the cytosol. This release is crucial for various cellular processes, including muscle contraction, neurotransmitter release, and cell proliferation .
Cancer
Research has indicated that this compound and its associated signaling pathways are implicated in cancer progression. For instance, altered expression of Inositol 1,4,5-trisphosphate receptors has been linked to breast cancer risk in certain populations . Moreover, Inositol phosphates can modulate tumor cell growth and survival by affecting calcium signaling and other related pathways .
Neurological Disorders
This compound signaling plays a critical role in neuronal function and plasticity. Dysregulation of this pathway has been associated with various neurological disorders such as Alzheimer's disease and schizophrenia. Studies suggest that modulating this compound levels could provide therapeutic avenues for these conditions by restoring normal calcium signaling dynamics .
Therapeutic Applications
The manipulation of this compound pathways presents potential therapeutic strategies for several diseases:
- Cancer Therapy : Targeting Inositol phosphate signaling could inhibit tumor growth and metastasis by disrupting calcium-mediated processes essential for cancer cell survival .
- Neuroprotection : Enhancing or mimicking this compound signaling may offer neuroprotective effects against neurodegeneration by stabilizing calcium homeostasis within neurons .
Case Study 1: Breast Cancer Risk Assessment
A study demonstrated that genetic variants of Inositol 1,4,5-trisphosphate receptor type 3 were associated with an increased risk of breast cancer among a Chinese population. This finding highlights the importance of Inositol phosphate signaling in cancer susceptibility and suggests that it could serve as a biomarker for risk assessment .
Case Study 2: Neurodegenerative Disease Mechanisms
Research on Alzheimer's disease models has shown that alterations in this compound signaling contribute to synaptic dysfunction and cognitive decline. Therapeutic interventions aimed at restoring normal Ins(3,4,5)P3 levels have shown promise in improving cognitive functions in preclinical studies .
Data Table: Summary of Applications of this compound
| Application Area | Description | Potential Impact |
|---|---|---|
| Calcium Signaling | Mediates release of calcium ions from the endoplasmic reticulum | Essential for muscle contraction and neurotransmission |
| Cancer Research | Altered receptor expression linked to breast cancer risk | Potential biomarker for cancer susceptibility |
| Neurological Disorders | Dysregulation linked to Alzheimer's disease and schizophrenia | Target for neuroprotective therapies |
| Therapeutic Strategies | Modulation of Ins(3,4,5)P3 levels for cancer therapy or neuroprotection | Restoration of normal cellular functions |
Propiedades
Fórmula molecular |
C6H15O15P3 |
|---|---|
Peso molecular |
420.1 g/mol |
Nombre IUPAC |
[(1S,2S,4S,5R)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H15O15P3/c7-1-2(8)4(19-22(10,11)12)6(21-24(16,17)18)5(3(1)9)20-23(13,14)15/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/t1?,2-,3-,4-,5+,6?/m0/s1 |
Clave InChI |
GKDKOMAJZATYAY-GFWFORPUSA-N |
SMILES isomérico |
[C@H]1([C@H](C([C@H]([C@H](C1O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O |
SMILES canónico |
C1(C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |
Sinónimos |
inositol 3,4,5-triphosphate inositol 3,4,5-trisphosphate Ins(3,4,5)P3 myo-D-inositol 3,4,5-trisphophate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















